molecular formula C18H21ClN2O B11958581 N-Benzyl-N-(tert-butyl)-N'-(3-chlorophenyl)urea CAS No. 853318-41-9

N-Benzyl-N-(tert-butyl)-N'-(3-chlorophenyl)urea

Katalognummer: B11958581
CAS-Nummer: 853318-41-9
Molekulargewicht: 316.8 g/mol
InChI-Schlüssel: MTJGCDJZJZHMAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Benzyl-N-(tert-butyl)-N’-(3-chlorophenyl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a benzyl group, a tert-butyl group, and a 3-chlorophenyl group attached to a urea moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-(tert-butyl)-N’-(3-chlorophenyl)urea typically involves the reaction of benzylamine, tert-butylamine, and 3-chlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Benzylamine reacts with 3-chlorophenyl isocyanate to form an intermediate.

    Step 2: The intermediate then reacts with tert-butylamine to yield N-Benzyl-N-(tert-butyl)-N’-(3-chlorophenyl)urea.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-Benzyl-N-(tert-butyl)-N’-(3-chlorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized urea derivatives, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

N-Benzyl-N-(tert-butyl)-N’-(3-chlorophenyl)urea has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the development of new materials or as a catalyst in industrial processes.

Wirkmechanismus

The mechanism of action of N-Benzyl-N-(tert-butyl)-N’-(3-chlorophenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved can vary and are typically elucidated through detailed experimental studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-Benzyl-N-(tert-butyl)-N’-(4-chlorophenyl)urea
  • N-Benzyl-N-(tert-butyl)-N’-(2-chlorophenyl)urea
  • N-Benzyl-N-(tert-butyl)-N’-(3-bromophenyl)urea

Uniqueness

N-Benzyl-N-(tert-butyl)-N’-(3-chlorophenyl)urea is unique due to the specific positioning of the chlorophenyl group at the 3-position. This structural feature can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.

Eigenschaften

CAS-Nummer

853318-41-9

Molekularformel

C18H21ClN2O

Molekulargewicht

316.8 g/mol

IUPAC-Name

1-benzyl-1-tert-butyl-3-(3-chlorophenyl)urea

InChI

InChI=1S/C18H21ClN2O/c1-18(2,3)21(13-14-8-5-4-6-9-14)17(22)20-16-11-7-10-15(19)12-16/h4-12H,13H2,1-3H3,(H,20,22)

InChI-Schlüssel

MTJGCDJZJZHMAV-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)N(CC1=CC=CC=C1)C(=O)NC2=CC(=CC=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.